molecular formula C17H20N2O2 B2574577 1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396790-93-4

1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No. B2574577
CAS RN: 1396790-93-4
M. Wt: 284.359
InChI Key: ZESDSATVLCVCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea” is a urea derivative. Urea derivatives are an important class of molecules with diverse chemical and biological properties . They are extensively employed in chemical, pharmaceutical, and agrochemical industries .


Synthesis Analysis

While specific synthesis methods for this compound are not available, urea derivatives can generally be synthesized by nucleophilic addition of amines to isocyanates . The reaction can proceed via an SN1 or SN2 pathway, depending on the substitution at the benzylic position .


Molecular Structure Analysis

The compound consists of a urea group (NH2-CO-NH2) where one of the nitrogen atoms is substituted with a benzyl group and a 3-hydroxy-3-phenylpropyl group .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chemical Synthesis and Modifications:

  • Urea derivatives, including compounds structurally related to 1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea, have been extensively used in the pharmaceutical industry due to their pharmacological potential. The synthesis and modification of these derivatives often aim to improve their membrane penetration and pharmacological activity by incorporating lipophilic properties. For instance, N-(Phenylcarbamoyl)Benzamide derivatives have shown higher cytotoxic effects against cancer cell lines, underscoring the significance of structural modifications in enhancing biological activity (Purwanto et al., 2020).
  • The synthesis of ureas and their application in generating novel chemical entities through various reactions, such as the Lossen rearrangement, highlight their versatility as intermediates in organic synthesis. This adaptability is crucial for developing new compounds with potential pharmaceutical applications (Thalluri et al., 2014).

Biological Activities and Therapeutic Potential:

  • Hindered ureas, a category related to this compound, exhibit remarkable reactivity under neutral conditions, facilitating the synthesis of various biologically active molecules. This reactivity is crucial for developing synthetic methodologies that can lead to novel therapeutic agents (Hutchby et al., 2009).
  • Ureas bearing pyridylthiazole groups have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), indicating their potential in treating diseases related to these enzymes. The specific structural features of these ureas contribute to their inhibitory activity, demonstrating the importance of chemical structure in drug design (Pireddu et al., 2012).

Mechanistic Insights and Applications:

  • Ureas play a significant role in the study of molecular interactions, such as DNA binding, which is fundamental in understanding the mechanisms of action of potential therapeutic agents. Studies on the interaction of urea derivatives with biological macromolecules contribute to the design of drugs with targeted actions (Ajloo et al., 2015).
  • The exploration of urea derivatives in the context of kinase inhibition, specifically targeting tyrosine kinase receptors like TIE-2 and VEGFR-2, underscores their potential in developing anti-angiogenic therapies. These studies provide a foundation for the development of new cancer treatments by inhibiting critical pathways involved in tumor growth and metastasis (Hasegawa et al., 2007).

Mechanism of Action

The mechanism of action of urea derivatives can vary widely depending on their specific structure and functional groups. Urea itself is a keratolytic emollient that works to treat or prevent dry, rough, scaly, itchy skin .

properties

IUPAC Name

1-benzyl-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-16(15-9-5-2-6-10-15)11-12-18-17(21)19-13-14-7-3-1-4-8-14/h1-10,16,20H,11-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESDSATVLCVCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.